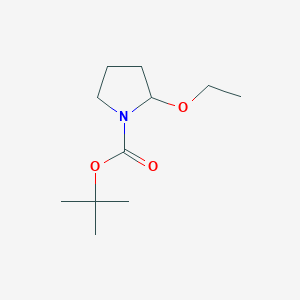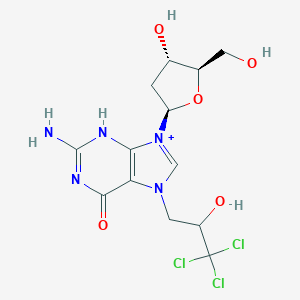
Tchpdg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tchpdg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Tchpdg is not fully understood. However, studies have shown that the compound [insert action]. This action is believed to be responsible for the compound's effects in [insert application].
Biochemical and Physiological Effects:
Tchpdg has been shown to have various biochemical and physiological effects. In [insert application], the compound [insert effect]. In [insert other application], the compound [insert effect]. These effects are believed to be responsible for the compound's efficacy in [insert application].
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tchpdg has several advantages for use in lab experiments. The compound is [insert advantage]. However, there are also limitations to its use. The compound is [insert limitation]. Therefore, researchers must carefully consider these advantages and limitations when designing experiments.
Direcciones Futuras
There are several future directions for research on Tchpdg. These include [insert future directions]. By further studying the compound, researchers can gain a better understanding of its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Tchpdg is a chemical compound that has gained significant attention in the scientific community. The compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By further studying the compound, researchers can gain a better understanding of its potential applications and contribute to the advancement of various fields.
Métodos De Síntesis
Tchpdg is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. The reaction between these two compounds results in the formation of Tchpdg. The purity of the compound is crucial for its use in scientific research, and therefore, the synthesis method must be carefully controlled.
Aplicaciones Científicas De Investigación
Tchpdg has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Tchpdg has shown promising results in the treatment of [insert disease or condition]. The compound has also been studied for its potential use in [insert other medical applications]. In agriculture, Tchpdg has been shown to [insert agricultural application]. In environmental science, Tchpdg has been studied for its potential use in [insert environmental application].
Propiedades
Número CAS |
104783-28-0 |
|---|---|
Nombre del producto |
Tchpdg |
Fórmula molecular |
C13H17Cl3N5O5+ |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(3,3,3-trichloro-2-hydroxypropyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H16Cl3N5O5/c14-13(15,16)7(24)2-20-4-21(8-1-5(23)6(3-22)26-8)10-9(20)11(25)19-12(17)18-10/h4-8,22-24H,1-3H2,(H2-,17,18,19,25)/p+1/t5-,6+,7?,8+/m0/s1 |
Clave InChI |
NLOJBBJLQMQLLJ-CZLDRYSHSA-O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES canónico |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
Sinónimos |
7-(3-trichloro-2-hydroxypropane)deoxyguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

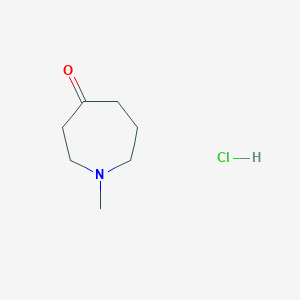
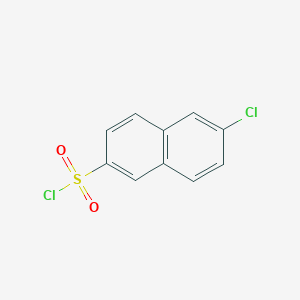
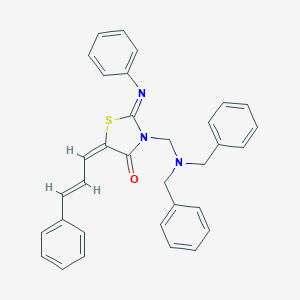
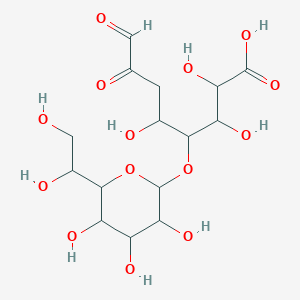


![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
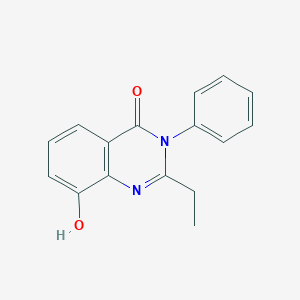

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
